molecular formula C11H18Cl2N2 B2432823 (3R)-3-Methyl-1-phenylpiperazine;dihydrochloride CAS No. 2126143-08-4

(3R)-3-Methyl-1-phenylpiperazine;dihydrochloride

Cat. No. B2432823
M. Wt: 249.18
InChI Key: WGCGAXNLMBPXJB-YQFADDPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-Methyl-1-phenylpiperazine;dihydrochloride, also known as R-MPP, is a chemical compound that has been studied for its potential applications in scientific research. It belongs to the class of piperazine derivatives and has been found to have interesting pharmacological properties.

Scientific Research Applications

Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity

A study by Padrtová et al. (2020) explored the acetylcholinesterase and butyrylcholinesterase inhibitory activity of indol-2-carboxylic acid esters containing the N-phenylpiperazine moiety. This research involved the synthesis of novel analogs of 1H-indole-2-carboxylic acid and 3-methyl-1Hindole-2-carboxylic acid, with a focus on compounds containing an N-phenylpiperazine group. The compounds demonstrated selected anticholinergic activity, providing insights into the relationship between their chemical structure and biological effects (Padrtová et al., 2020).

Serotoninergic Receptor Affinity and Antihypertensive Agents

Handzlik et al. (2014) conducted a study on phenylpiperazine derivatives of aromatic methylhydantoin, evaluating their affinity for serotoninergic receptors (5-HT1A, 5-HT6, 5-HT7) and α1-adrenoceptors. This research was significant in identifying compounds with high affinity for α1-ARs, 5-HT1A, 5-HT7 receptors, potentially useful as antihypertensive agents (Handzlik et al., 2014).

Tuberculostatic Activity

Foks et al. (2004) synthesized phenylpiperazine derivatives and evaluated them for tuberculostatic activity. The study focused on (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives, testing their in vitro efficacy against tuberculosis. This research contributes to the understanding of the potential therapeutic applications of phenylpiperazine derivatives in treating tuberculosis (Foks et al., 2004).

Selective Cyclooxygenase-2 (COX-2) Inhibitors

Sun et al. (2016) discovered that 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-4-substituted-phenylpiperazine moiety is a novel and selective ligand for cyclooxygenase-2 (COX-2). Their study identified compound 3k as a promising anti-inflammatory agent with no toxicity, contributing significantly to the development of new non-ulcerogenic COX-2 inhibitors (Sun et al., 2016).

properties

IUPAC Name

(3R)-3-methyl-1-phenylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11;;/h2-6,10,12H,7-9H2,1H3;2*1H/t10-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCGAXNLMBPXJB-YQFADDPSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-Methyl-1-phenylpiperazine;dihydrochloride

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